molecular formula C16H11N5O5S B5105290 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

Cat. No.: B5105290
M. Wt: 385.4 g/mol
InChI Key: NYIQVTKVZCHUAM-UHFFFAOYSA-N
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Description

4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid is a complex organic compound that features a tetrazole ring, a nitrophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its bioisosteric properties, makes this compound a promising candidate for drug development and other biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-nitrophenylthiourea. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly due to the bioisosteric properties of the tetrazole ring.

Mechanism of Action

The mechanism of action of 4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the nitrophenyl group, tetrazole ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIQVTKVZCHUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
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4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

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